(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride
Overview
Description
“(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride” is a chemical compound with the CAS Number: 1821738-84-4 . It has a molecular weight of 165.66 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,3R)-3-methoxycyclohexan-1-amine hydrochloride . The InChI code for this compound is 1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 . The InChI key is VUHNATIEYBXEGU-UOERWJHTSA-N .Physical and Chemical Properties Analysis
The physical form of “this compound” is a white solid . More detailed physical and chemical properties couldn’t be found from the web search results.Scientific Research Applications
Cyclohexylamine Compounds in Research
Cyclohexylamine compounds, including analogues and derivatives, have been studied across various scientific domains, including pharmacology, toxicology, and material science. While the specific compound "(1S,3R)-3-Methoxy-cyclohexylamine hydrochloride" was not directly mentioned, insights can be drawn from research on similar substances:
Pharmacological and Toxicological Profiles : Compounds within the cyclohexylamine class, such as Methoxetamine, have been explored for their psychoactive properties, providing insights into receptor interactions, toxicity, and potential therapeutic applications. Such research underscores the need for understanding the pharmacodynamics, safety profiles, and long-term effects of cyclohexylamine derivatives (Zawilska, 2014; Zanda et al., 2016).
Chemical Recycling and Environmental Impact : Research on the oxidation of cyclohexane, a process related to cyclohexylamine chemistry, highlights industrial applications and environmental considerations in producing ketone-alcohol oil, a precursor for nylon production. Such studies emphasize the role of catalysts, solvents, and reaction conditions in optimizing yields and reducing environmental impact (Abutaleb & Ali, 2021).
Medical and Therapeutic Research : The broader category of cyclohexylamines, including various analogues, has been part of studies examining their therapeutic potential, toxicological effects, and mechanisms of action. While these studies often focus on specific derivatives with psychoactive or therapeutic implications, they contribute to a foundational understanding that could inform research on "this compound" in medical contexts.
Properties
IUPAC Name |
(1S,3R)-3-methoxycyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNATIEYBXEGU-UOERWJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@@H](C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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